molecular formula C12H9Br2N B036456 Bis(4-bromophenyl)amine CAS No. 16292-17-4

Bis(4-bromophenyl)amine

Cat. No.: B036456
CAS No.: 16292-17-4
M. Wt: 327.01 g/mol
InChI Key: VKVHTZNHLOGHGP-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl)amine, also known as 4,4’-dibromodiphenylamine, is an organic compound with the molecular formula C₁₂H₉Br₂N. It is a nitrogenous compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two bromine atoms attached to the phenyl rings, which are connected through a nitrogen atom. It is commonly used in various chemical and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Bis(4-bromophenyl)amine is an organic compound that is used as an important intermediate in the synthesis of pressure-sensitive dyes, pharmaceuticals, rubber, pesticides, and adhesive auxiliaries . .

Mode of Action

The mode of action of this compound is not well-documented. As an intermediate, it is likely involved in various chemical reactions during the synthesis of other compounds. For instance, it can participate in Buchwald-Hartwig Coupling reactions .

Action Environment

The action of this compound is likely influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, its synthesis involves heating at 130°C under nitrogen protection . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-bromophenyl)amine typically involves the Buchwald-Hartwig coupling reaction. One common method includes the reaction of 2-bromoaniline with 2-bromoiodobenzene in the presence of a palladium catalyst and a base such as sodium tert-butoxide. The reaction is carried out in an anhydrous toluene solvent under microwave irradiation at 150°C for 30 minutes. The product is then extracted and purified to obtain this compound with a yield of approximately 68% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to produce high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Bis(4-bromophenyl)amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding aniline derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Substitution: Formation of various substituted diphenylamines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities
Recent studies have demonstrated that derivatives of bis(4-bromophenyl)amine exhibit notable antimicrobial and anticancer properties. For instance, a study synthesized a series of bis-pyrimidine compounds derived from this compound and evaluated their activity against various bacterial strains and human cancer cell lines. The results indicated that certain compounds displayed potent antibacterial effects against E. coli and antifungal activity against C. albicans, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin and fluconazole . Furthermore, anticancer screenings revealed that some derivatives had IC50 values significantly lower than the reference drug 5-fluorouracil, indicating high antiproliferative potential against human colorectal carcinoma .

Materials Science

Organic Electronics
this compound is utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a hole transport material (HTM) enhances the efficiency of these devices. The compound's high thermal stability and good solubility in organic solvents make it suitable for solution-processing techniques used in fabricating thin films for electronic applications .

Synthesis of Advanced Materials

Polymeric Applications
This compound serves as a precursor for synthesizing various polymeric materials, particularly those involving brominated structures which can impart flame retardancy and thermal stability. For example, this compound can be polymerized to create polyamides or polyimides that find applications in high-performance coatings and composites .

Chemical Synthesis

Intermediate in Organic Synthesis
In organic synthesis, this compound is often used as an intermediate for producing other complex molecules. Its reactivity allows it to participate in various coupling reactions such as Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds that are important in pharmaceuticals and agrochemicals .

Research Applications

Molecular Docking Studies
The compound has been involved in molecular docking studies to explore its interaction with biological targets such as cyclin-dependent kinases (CDKs). These studies help in understanding the binding affinities and mechanisms of action of potential drug candidates derived from this compound .

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
Medicinal ChemistryAntimicrobial and anticancer activitiesPotent against E. coli, C. albicans, IC50 values lower than 5-FU
Materials ScienceUsed in organic electronics as hole transport materialsEnhances efficiency in OLEDs and OPVs
Synthesis of Advanced MaterialsPrecursor for flame-retardant polymersUsed in high-performance coatings
Chemical SynthesisIntermediate for producing complex moleculesParticipates in Suzuki-Miyaura reactions
Research ApplicationsMolecular docking studies for biological target interactionsExplores binding affinities with CDKs

Comparison with Similar Compounds

  • 4,4’-Dibromodiphenylamine
  • N-phenyl-4,4’-dibromoaniline
  • Tris(4-bromophenyl)amine
  • 4-Bromotriphenylamine

Comparison: Bis(4-bromophenyl)amine is unique due to the presence of two bromine atoms on the phenyl rings, which enhances its reactivity compared to similar compounds. This makes it a valuable intermediate in various synthetic applications. Its ability to undergo multiple types of chemical reactions and its versatility in forming different derivatives highlight its uniqueness among similar compounds.

Biological Activity

Bis(4-bromophenyl)amine, also known as 4,4'-dibromodiphenylamine, is a compound that has garnered attention in various fields of research due to its biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing key findings from recent studies, and presenting relevant data in tabular format.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H10Br2N
  • Molecular Weight : 320.02 g/mol
  • CAS Number : 16292-17-4

The presence of bromine atoms in the phenyl rings contributes to its unique properties, enhancing its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized compounds based on this amine were evaluated for their effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
11yE. coli0.67 µmol/mL
11yC. albicans0.17 µmol/mL
NorfloxacinE. coli0.47 µmol/mL
FluconazoleC. albicans0.50 µmol/mL

The results indicate that certain derivatives of this compound show comparable or superior activity to standard antibiotics like norfloxacin and antifungals like fluconazole .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. The Sulforhodamine B (SRB) assay was utilized to assess the antiproliferative effects of various derivatives against cancer cell lines.

Table 2: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µmol/mL)
2yHuman colorectal carcinoma (HCT116)0.01
4yHuman colorectal carcinoma (HCT116)0.02
Reference Drug5-FluorouracilVaries

The data suggests that compounds derived from this compound exhibit potent antiproliferative effects, outperforming the reference drug in some cases .

The biological activity of this compound can be attributed to several mechanisms:

  • Molecular Docking Studies : Computational analyses have shown that these compounds can effectively bind to target proteins involved in cell proliferation and microbial resistance.
  • ADME Properties : The pharmacokinetic profiles of these compounds indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for their therapeutic efficacy .

Case Studies

  • Study on Antimicrobial Efficacy : A study synthesized several derivatives of this compound and tested them against Gram-positive and Gram-negative bacteria. The most potent compound exhibited a MIC comparable to standard treatments, highlighting its potential as a new antimicrobial agent .
  • Anticancer Screening : Another investigation focused on the anticancer properties of this compound derivatives against human breast adenocarcinoma cell lines (MCF7). Results showed significant inhibition of cell growth, suggesting these compounds could serve as leads for new cancer therapies .

Properties

IUPAC Name

4-bromo-N-(4-bromophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVHTZNHLOGHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348074
Record name Bis(4-bromophenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16292-17-4
Record name Bis(4-bromophenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-bromophenyl)amine
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